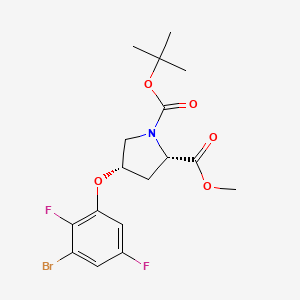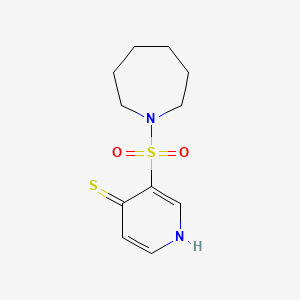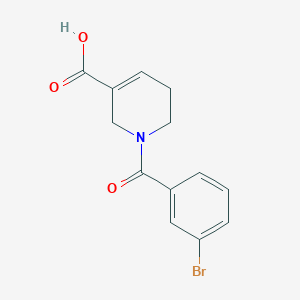![molecular formula C8H10BrN5 B12996642 2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both pyrrole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization. One common method starts with pyrrole, which undergoes a series of reactions including chloramination and formamidine acetate treatment to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed to produce pyrrolo[2,1-f][1,2,4]triazine derivatives in large quantities . This process involves the use of readily available starting materials and optimized reaction conditions to achieve a high overall yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 7-position .
Scientific Research Applications
2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase activity.
Industrial Applications: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A closely related compound that shares the same core structure but lacks the 2-aminoethyl and 7-bromo substituents.
Imidazo[2,1-f][1,2,4]triazin-4-amine: Another similar compound with a different heterocyclic ring system.
Uniqueness
2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the 2-aminoethyl group enhances its solubility and potential for hydrogen bonding, while the 7-bromo substituent allows for further functionalization through substitution reactions .
Properties
Molecular Formula |
C8H10BrN5 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(2-aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H10BrN5/c9-6-2-1-5-8(11)12-7(3-4-10)13-14(5)6/h1-2H,3-4,10H2,(H2,11,12,13) |
InChI Key |
IGJVTSHHMIUYHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)Br)CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12996560.png)
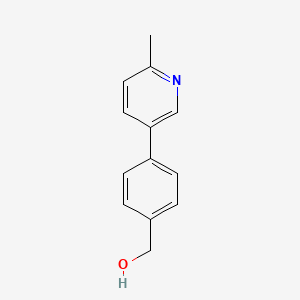
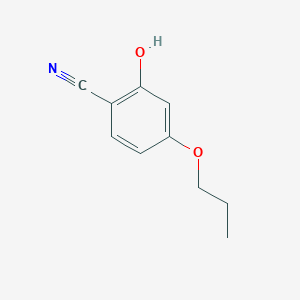
![5-chloro-3-(3-fluorophenyl)-2-[(2S,4S)-4-fluoropyrrolidin-2-yl]pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12996578.png)
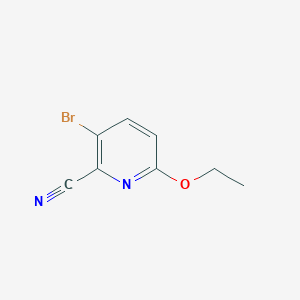
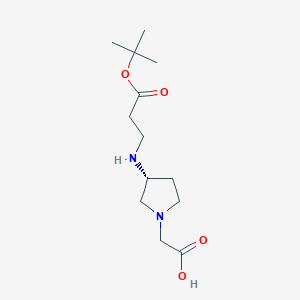
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
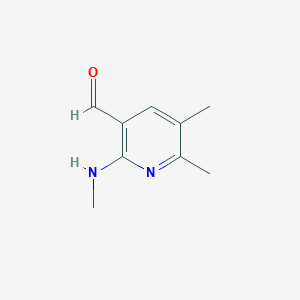
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)

![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
